molecular formula C13H20ClNO2 B2822003 2-Chloro-1-(3-cyclopropyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)propan-1-one CAS No. 2411257-74-2

2-Chloro-1-(3-cyclopropyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)propan-1-one

Cat. No.: B2822003
CAS No.: 2411257-74-2
M. Wt: 257.76
InChI Key: KUVISLRKBNBALY-UHFFFAOYSA-N
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Description

“2-Chloro-1-(3-cyclopropyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)propan-1-one” is a chemical compound. It contains a cyclopropyl group, a 7-oxa-2-azaspiro[3.5]nonane moiety, and a propanone group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a cyclopropyl group, a 7-oxa-2-azaspiro[3.5]nonane moiety, and a propanone group . The InChI code for this compound is 1S/C10H15NO2/c12-9-10 (3-5-13-6-4-10)8 (11-9)7-1-2-7/h7-8H,1-6H2, (H,11,12) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 181.23 . It is a solid or liquid at room temperature .

Mechanism of Action

While the specific mechanism of action for this compound is not known, related compounds have been found to bind to the switch-II pocket of the KRAS G12C protein, inhibiting its function .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-chloro-1-(3-cyclopropyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO2/c1-9(14)12(16)15-8-13(4-6-17-7-5-13)11(15)10-2-3-10/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVISLRKBNBALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2(C1C3CC3)CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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